molecular formula C18H22N2O6 B14898144 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one

5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one

Cat. No.: B14898144
M. Wt: 362.4 g/mol
InChI Key: DGARCRWEOXGMRQ-UHFFFAOYSA-N
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Description

5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one involves multiple steps. One common synthetic route includes the use of medium pressure column chromatography (MPCC) to isolate the compound from natural sources such as Parastrephia quadrangularis

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.

    Industry: It may be used in the development of new pharmaceuticals and other industrial products

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Specific molecular targets and pathways involved are still under investigation and may vary depending on the biological context .

Comparison with Similar Compounds

Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. Compared to these compounds, 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has unique structural features that may contribute to its distinct biological activities. For example, the presence of the piperazine ring and hydroxyethyl group may enhance its solubility and bioavailability .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one

InChI

InChI=1S/C18H22N2O6/c1-11-13(10-16(24)20-4-2-19(3-5-20)6-7-21)18(25)26-15-9-12(22)8-14(23)17(11)15/h8-9,21-23H,2-7,10H2,1H3

InChI Key

DGARCRWEOXGMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)N3CCN(CC3)CCO

Origin of Product

United States

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